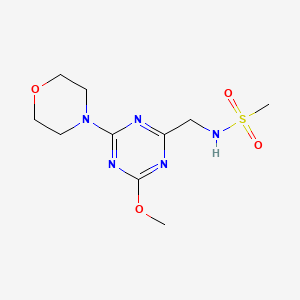

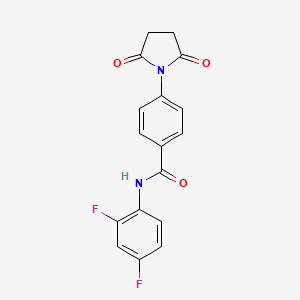

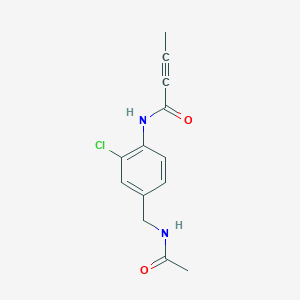

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide” is a chemical compound. It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring consisting of three nitrogen atoms and three carbon atoms . The triazine core is substituted with a methoxy group, a morpholino group, and a methanesulfonamide group .Scientific Research Applications

Synthesis and Medicinal Chemistry

Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists : A series of indazole arylsulfonamides, which include derivatives of the chemical structure similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide, were synthesized and examined as human CCR4 antagonists. This research highlights the potential therapeutic applications in targeting CCR4 for various diseases, including allergic and inflammatory conditions. The study demonstrated that methoxy or hydroxyl-containing groups were more potent, and morpholine derivatives exhibited good oral absorption but high clearance, indicating the importance of these substituents in drug design (Procopiou et al., 2013).

Antimicrobial Activities : The synthesis of new 1,2,4-Triazole derivatives, including structural variations similar to the given compound, showed some compounds possessing good to moderate antimicrobial activities against tested microorganisms. This suggests the potential for developing new antimicrobial agents based on the core chemical structure (Bektaş et al., 2010).

Organic Synthesis and Chemical Studies

Microwave-assisted Cleavage : A microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using neat methanesulfonic acid highlights a potential application of similar sulfonamide derivatives in organic synthesis, particularly in the removal of protecting groups or synthesis of desmethyl precursors for further chemical transformations (Fredriksson & Stone-Elander, 2002).

Synthesis of N-Heterocycles : The compound's structural analogs were utilized in the synthesis of stereodefined C-substituted morpholines and piperazines, showcasing its utility in creating complex heterocyclic structures that are prevalent in many pharmaceuticals and biologically active molecules (Matlock et al., 2015).

Materials Science and Analytical Chemistry

Crystallographic Studies : The structure and intermolecular interactions of nimesulide triazole derivatives, which share functional groups with the mentioned compound, were investigated using X-ray powder diffraction. This kind of research contributes to understanding the crystallographic properties and potential material science applications of such compounds (Dey et al., 2015).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of 1,3,5-triazine , which is commonly used in the synthesis of various herbicides and antimicrobial agents . Therefore, it can be inferred that the compound might interact with biological targets that are crucial for the growth and survival of certain plants or microorganisms.

Mode of Action

Based on its structural similarity to other 1,3,5-triazine derivatives, it can be hypothesized that it might interfere with the normal functioning of its biological targets, leading to the inhibition of their growth and proliferation .

Biochemical Pathways

Given its potential antimicrobial and herbicidal properties, it might disrupt the metabolic pathways essential for the survival and growth of certain plants or microorganisms .

Result of Action

Based on its potential antimicrobial and herbicidal properties, it can be inferred that it might lead to the death of certain plants or microorganisms by disrupting their normal metabolic functions .

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O4S/c1-18-10-13-8(7-11-20(2,16)17)12-9(14-10)15-3-5-19-6-4-15/h11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJACKMUMHNWTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)

![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B2784660.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide](/img/structure/B2784662.png)

![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)